molecular formula C23H26ClN3O3S2 B11237210 N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B11237210
M. Wt: 492.1 g/mol
InChI Key: UEQJTDHMHXNDDZ-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chloro-methylphenyl group, a diethylsulfamoyl group, and a quinoline moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the chloro-methylphenyl intermediate: This step involves the chlorination of 4-methylphenylamine using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Introduction of the quinoline moiety: The chloro-methylphenyl intermediate is then reacted with 6-(diethylsulfamoyl)-4-methylquinoline in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.

    Acetylation: The final step involves the acetylation of the intermediate product using acetic anhydride or acetyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: New derivatives with substituted functional groups.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Altering gene expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

N-(3-chloro-4-methylphenyl)-2-{[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanyl}acetamide can be compared with other similar compounds, such as:

    N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide: Similar structure but different functional groups, leading to different chemical properties and reactivity.

    N-(3-chloro-4-methylphenyl)sulfonylalanine: Contains a sulfonyl group instead of a sulfanyl group, resulting in different chemical behavior and applications.

Properties

Molecular Formula

C23H26ClN3O3S2

Molecular Weight

492.1 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[6-(diethylsulfamoyl)-4-methylquinolin-2-yl]sulfanylacetamide

InChI

InChI=1S/C23H26ClN3O3S2/c1-5-27(6-2)32(29,30)18-9-10-21-19(13-18)16(4)11-23(26-21)31-14-22(28)25-17-8-7-15(3)20(24)12-17/h7-13H,5-6,14H2,1-4H3,(H,25,28)

InChI Key

UEQJTDHMHXNDDZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N=C(C=C2C)SCC(=O)NC3=CC(=C(C=C3)C)Cl

Origin of Product

United States

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